molecular formula C6H11N4O2+ B13093377 Cyanomethyl-(morpholin-4-ylamino)-oxoazanium

Cyanomethyl-(morpholin-4-ylamino)-oxoazanium

Katalognummer: B13093377
Molekulargewicht: 171.18 g/mol
InChI-Schlüssel: JGVYGHXKSSOMIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyanomethyl-(morpholin-4-ylamino)-oxoazanium is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound contains a morpholine ring, a cyanomethyl group, and an oxoazanium moiety, making it a versatile molecule for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyanomethyl-(morpholin-4-ylamino)-oxoazanium typically involves a two-step process. The first step is a Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a compound containing an active hydrogen atom. This is followed by a Michael addition reaction under mild conditions . The reaction conditions are generally mild, involving room temperature and atmospheric pressure, making the process efficient and scalable.

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method involves the use of automated reactors that maintain optimal reaction conditions, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Cyanomethyl-(morpholin-4-ylamino)-oxoazanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications. For example, oxidation can yield oxides, while substitution reactions can produce a wide range of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Cyanomethyl-(morpholin-4-ylamino)-oxoazanium has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Cyanomethyl-(morpholin-4-ylamino)-oxoazanium involves its interaction with specific molecular targets. The compound acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects . The molecular targets include enzymes involved in metabolic processes and signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Cyanomethyl-(morpholin-4-ylamino)-oxoazanium include:

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C6H11N4O2+

Molekulargewicht

171.18 g/mol

IUPAC-Name

cyanomethyl-(morpholin-4-ylamino)-oxoazanium

InChI

InChI=1S/C6H11N4O2/c7-1-2-10(11)8-9-3-5-12-6-4-9/h2-6H2,(H,8,11)/q+1

InChI-Schlüssel

JGVYGHXKSSOMIC-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1N[N+](=O)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.